molecular formula C11H9D3N2O2 B602578 4-Hydroxyantipyrine-D3 CAS No. 65566-65-6

4-Hydroxyantipyrine-D3

Cat. No. B602578
CAS RN: 65566-65-6
M. Wt: 207.24
InChI Key:
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Description

4-Hydroxyantipyrine-D3 is a deuterium-labeled version of 4-Hydroxyantipyrine . It is the major metabolite of Antipyrine, an analgesic and antipyretic drug . It is often used as an internal standard in pharmacokinetic studies and bioanalytical assays to accurately quantify phenazone and its metabolites in biological matrices .


Molecular Structure Analysis

The molecular formula of 4-Hydroxyantipyrine-D3 is C11H9D3N2O2 . The molecular weight is 208.26 g/mol .


Chemical Reactions Analysis

4-Hydroxyantipyrine-D3 is a metabolite of Antipyrine and can increase the distribution of concentration ratio of Antipyrine in the brain . It behaves similarly to its non-deuterated counterpart .


Physical And Chemical Properties Analysis

4-Hydroxyantipyrine-D3 is a white crystalline powder that is stable under normal conditions . It is soluble in most organic solvents, such as methanol, ethanol, and acetonitrile .

Scientific Research Applications

Effects on Drug Distribution

  • Biodistribution Promoter : 4-Hydroxyantipyrine (4-OH) has been found to significantly decelerate the plasma elimination of antipyrine when administered intravenously. It also increases the tissue-to-plasma concentration ratio of antipyrine in the brain and heart, suggesting its potential use as a biodistribution promoter (Ohkawa et al., 2001).

Interactions with Biological Molecules

  • Binding with Bovine Serum Albumin : Research on 4-Aminoantipyrine, a related compound, has shown that it can effectively bind with bovine serum albumin through static quenching, altering the protein's conformation (Teng et al., 2011).

Metabolism and Enzymatic Activity

  • Involvement in Human Oxidative Drug Metabolism : Antipyrine, closely related to 4-Hydroxyantipyrine, has been used as a probe drug for studying human oxidative drug metabolism, indicating the involvement of cytochrome P450 enzymes in the formation of 4-Hydroxyantipyrine (Engel et al., 1996).

Analytical Applications

  • Identification in Separation Techniques : The structure of the 4-Hydroxyantipyrine sulphoconjugate was confirmed through gas chromatographic-mass spectrometric analysis, highlighting its relevance in separation and identification processes in analytical chemistry (Moreau et al., 1992).

Chemical Reactions and Complexes

  • Formation of Proton-Transfer Complexes : Proton-transfer complexes formed from 4-Aminoantipyrine with quinol and picric acid were investigated for potential applications in environmental monitoring and pharmaceutical industry (Adam, 2013).

Biological Activities

  • Antioxidant and Anti-Inflammatory Activities : Schiff base analogues of 4-Aminoantipyrine were evaluated for their antioxidant and anti-inflammatory activities, with some compounds showing promising results (Alam et al., 2012).

Safety And Hazards

4-Hydroxyantipyrine-D3 may cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact with skin or eyes, it is advised to wash with plenty of water . If inhaled, it is recommended to move the person to fresh air .

Future Directions

4-Hydroxyantipyrine-D3 is a valuable compound in the field of pharmaceutical research and development . It is commonly used in pharmacokinetic studies and bioanalytical assays to accurately quantify phenazone and its metabolites . Its use is likely to continue in these areas, contributing to our understanding of drug metabolism and distribution.

properties

CAS RN

65566-65-6

Product Name

4-Hydroxyantipyrine-D3

Molecular Formula

C11H9D3N2O2

Molecular Weight

207.24

Purity

95% by HPLC; 98% atom D

Related CAS

1672-63-5 (unlabelled)

synonyms

4-Hydroxy-1-methyl-D3-5-methyl-2-phenyl-1,2-dihydropyrazol-3-one

tag

Antipyrine Impurities

Origin of Product

United States

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